molecular formula C20H11Cl2IN2O B11532251 2-(2,5-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(2,5-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11532251
M. Wt: 493.1 g/mol
InChI Key: FWAFGLMJOZIDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine is a complex organic compound that features a benzoxazole core substituted with dichlorophenyl and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine typically involves the condensation of 2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine with 3-iodobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The dichlorophenyl and iodophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential as a pharmacophore in the design of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic effects. The imine group may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine
  • 2-(2,4-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine

Uniqueness

The unique combination of dichlorophenyl and iodophenyl groups in 2-(2,5-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine imparts distinct chemical and physical properties. These include potential for specific biological activity and the ability to undergo diverse chemical transformations, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H11Cl2IN2O

Molecular Weight

493.1 g/mol

IUPAC Name

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(3-iodophenyl)methanimine

InChI

InChI=1S/C20H11Cl2IN2O/c21-13-4-6-17(22)16(9-13)20-25-18-10-15(5-7-19(18)26-20)24-11-12-2-1-3-14(23)8-12/h1-11H

InChI Key

FWAFGLMJOZIDGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.